molecular formula C8H11Br2N B13513711 5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide

5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide

Cat. No.: B13513711
M. Wt: 280.99 g/mol
InChI Key: CJUSOXSZMCWXNI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide: is a chemical compound with the following structure:

C9H12BrN2O\text{C}_9\text{H}_{12}\text{BrN}_2\text{O} C9​H12​BrN2​O

It plays a crucial role as an intermediate in the synthesis of rupatadine, a pharmaceutical compound used to treat seasonal and allergic rhinitis. Additionally, derivatives of this compound have shown increased activity against cancer and other diseases related to cMet kinases .

Preparation Methods

Synthetic Route:: The synthesis of 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide involves the following steps:

    Esterification: Methyl 5-methylnicotinate (starting material) reacts with methanol in the presence of thionyl chloride to yield 5-methylpyridin-3-yl)methanol.

    Reduction: Sodium borohydride reduces the intermediate compound to form this compound.

This method offers an overall yield of approximately 65.9% and is environmentally friendly .

Industrial Production:: The reported method is suitable for large-scale industrial production due to its mild conditions and safety profile.

Chemical Reactions Analysis

Reactions::

    Bromination: The key step involves bromination of 3,5-dimethylpyridine to form the desired compound.

    Reduction: Sodium borohydride reduces the ester intermediate to the final product.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or azobisisobutyronitrile (AIBN) in CCl4.

    Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products:: The major product is 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As an intermediate in drug synthesis.

    Biology: Derivatives may exhibit kinase-related activity.

    Medicine: Rupatadine, derived from this compound, is used in allergy treatment.

    Industry: Large-scale production for pharmaceutical purposes.

Mechanism of Action

The exact mechanism by which 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.

Properties

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

5-(bromomethyl)-2,4-dimethylpyridine;hydrobromide

InChI

InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H

InChI Key

CJUSOXSZMCWXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CBr)C.Br

Origin of Product

United States

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